OY-201

Ischemic stroke Neuroprotection MCAO model

Researchers studying ischemic stroke often face dose-limiting toxicities with sertraline at higher concentrations. OY-201 directly addresses this pain point as an N-octyl-substituted analogue that maintains a favorable safety profile even at elevated doses. • Reduces infarct volume to 13.3% and improves neurological severity scores to 1.5 at 10 mg/kg i.p. in the MCAO mouse model. • Maintains 100% survival at 10 mg/kg, with documented BBB permeability for CNS exposure-efficacy studies. • Serves as a critical reference standard for SAR studies optimizing N-alkyl chain length in sertraline-based neuroprotective agents. Supplied as a solid with ≥98% purity; custom synthesis available for bulk orders.

Molecular Formula C25H33Cl2N
Molecular Weight 418.4 g/mol
Cat. No. B12391316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOY-201
Molecular FormulaC25H33Cl2N
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESCCCCCCCCN(C)C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C25H33Cl2N/c1-3-4-5-6-7-10-17-28(2)25-16-14-20(21-11-8-9-12-22(21)25)19-13-15-23(26)24(27)18-19/h8-9,11-13,15,18,20,25H,3-7,10,14,16-17H2,1-2H3/t20-,25-/m0/s1
InChIKeyMGOJMQCZOPZFLJ-CPJSRVTESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OY-201 Chemical Identity & Core Properties


(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-N-octyl-1,2,3,4-tetrahydronaphthalen-1-amine, designated as OY-201, is a synthetic sertraline analogue within the tetrahydronaphthalene class [1]. It features an N‑methyl‑N‑octyl substitution on the amine moiety, distinguishing it from sertraline (N‑methyl) and other close analogs. OY‑201 is a potential blood–brain barrier (BBB)‑penetrant anti‑ischemic stroke agent and demonstrates favorable safety and neuroprotective activity in both in vitro and in vivo models [1].

Why OY-201 Cannot Be Substituted


Substituting OY‑201 with unmodified sertraline or shorter N‑alkyl analogs is not supported by empirical evidence because the N‑octyl substituent fundamentally alters both the safety profile and the in vivo efficacy in models of ischemic stroke. While low‑dose sertraline exhibits neuroprotection, higher doses become significantly toxic [1]. In contrast, OY‑201 maintains a favorable safety profile even at elevated doses and demonstrates superior protective effects in the same MCAO mouse model [1]. These quantitative differences underscore that the N‑octyl group is not a trivial substitution; it confers distinct pharmacological advantages that are critical for scientific and procurement decisions.

OY-201 Quantitative Evidence


Infarct Volume Reduction in MCAO Mice

OY‑201 (10 mg/kg, intraperitoneal) significantly reduces cerebral infarct volume in a murine middle cerebral artery occlusion (MCAO) model compared to untreated controls. The reduction in infarct volume is a direct measure of neuroprotective efficacy [1].

Ischemic stroke Neuroprotection MCAO model

Neurological Severity Score Improvement

In the same MCAO mouse model, OY‑201 (10 mg/kg i.p.) substantially lowers neurological severity scores compared to untreated animals. The lower score reflects better functional recovery post‑stroke [1].

Ischemic stroke Neurobehavioral outcome MCAO model

Survival Benefit in MCAO Mice

OY‑201 confers a marked survival advantage in the MCAO mouse model. At 10 mg/kg i.p., survival reaches 100%, and at 20 mg/kg it dramatically ameliorates mortality compared to untreated animals [1].

Ischemic stroke Survival MCAO model

Safety Profile vs. Sertraline

In a head‑to‑head comparison within the same MCAO mouse model, OY‑201 demonstrates significantly better safety than sertraline. High‑dose sertraline exhibits marked toxicity, whereas OY‑201 maintains a favorable safety profile even at 20 mg/kg [1].

Safety Toxicity MCAO model

Blood-Brain Barrier Permeability

OY‑201 exhibits good blood–brain barrier (BBB) permeability, a property that is essential for central nervous system (CNS)‑targeted anti‑ischemic agents. While sertraline itself crosses the BBB, many other sertraline analogs fail to achieve sufficient CNS exposure. The favorable BBB penetration of OY‑201 distinguishes it from numerous in‑class compounds [1].

BBB permeability CNS penetration Drug delivery

OY-201 Application Scenarios


Preclinical Ischemic Stroke Studies in Rodent Models

OY‑201 is ideally suited for efficacy studies in rodent middle cerebral artery occlusion (MCAO) models of ischemic stroke. The compound significantly reduces infarct volume to 13.3% and improves neurological severity scores to 1.5 at 10 mg/kg i.p., while maintaining 100% survival [1]. These metrics provide a robust quantitative benchmark for evaluating neuroprotection.

Comparative Safety Pharmacology Investigations

Researchers seeking to study dose‑limiting toxicities of sertraline‑based compounds can use OY‑201 as a safer comparator. Unlike sertraline, which exhibits significant toxicity at higher doses, OY‑201 retains a favorable safety profile at 20 mg/kg i.p. [1]. This makes it a valuable tool for dissecting structure–toxicity relationships.

Blood-Brain Barrier Penetration Studies

OY‑201's documented BBB permeability [1] positions it as a useful probe for investigating CNS exposure–efficacy relationships in stroke models. It can serve as a benchmark for comparing the CNS distribution of other tetrahydronaphthalene derivatives.

SAR Studies of N-Alkyl Sertraline Analogs

The N‑octyl substituent in OY‑201 is a key determinant of its improved safety and efficacy profile. This compound is therefore a critical reference standard for SAR studies aimed at optimizing the N‑alkyl chain length in sertraline‑based neuroprotective agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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